molecular formula C25H19N3 B12920371 [2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)- CAS No. 57115-21-6

[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-

Cat. No.: B12920371
CAS No.: 57115-21-6
M. Wt: 361.4 g/mol
InChI Key: JRKCROUDXFSFJC-UHFFFAOYSA-N
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Description

N-(p-Tolyl)-[2,2’-biquinolin]-4-amine is an organic compound that features a biquinoline core substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Tolyl)-[2,2’-biquinolin]-4-amine typically involves the coupling of a biquinoline derivative with a p-tolylamine. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and boronic acid derivatives . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of N-(p-Tolyl)-[2,2’-biquinolin]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(p-Tolyl)-[2,2’-biquinolin]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the biquinoline core, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized biquinolines.

Scientific Research Applications

N-(p-Tolyl)-[2,2’-biquinolin]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(p-Tolyl)-[2,2’-biquinolin]-4-amine exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its biquinoline core and p-tolyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(m-Tolyl)-[2,2’-biquinolin]-4-amine
  • N-(o-Tolyl)-[2,2’-biquinolin]-4-amine
  • N-(p-Tolyl)-[2,2’-bipyridin]-4-amine

Uniqueness

N-(p-Tolyl)-[2,2’-biquinolin]-4-amine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of the p-tolyl group at the para position can enhance its stability and alter its interaction with other molecules compared to its ortho and meta counterparts .

Properties

CAS No.

57115-21-6

Molecular Formula

C25H19N3

Molecular Weight

361.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-quinolin-2-ylquinolin-4-amine

InChI

InChI=1S/C25H19N3/c1-17-10-13-19(14-11-17)26-24-16-25(28-22-9-5-3-7-20(22)24)23-15-12-18-6-2-4-8-21(18)27-23/h2-16H,1H3,(H,26,28)

InChI Key

JRKCROUDXFSFJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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